Calcein is a polyanionic, water-soluble derivative of fluorescein widely used as a fluorescent indicator.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)] Unlike its membrane-permeant analog, Calcein AM, Calcein in its free acid or salt form cannot passively cross intact cell membranes, making it an essential tool for specific applications such as membrane integrity assays, extracellular tracing, and liposome content leakage studies.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)] Its key procurement-relevant features include strong fluorescence that is notably independent of pH across the physiological range and its characteristic fluorescence quenching by specific divalent and trivalent metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Fe³⁺.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)]
Substituting Calcein (CAS 1461-15-0) with its acetoxymethyl ester, Calcein AM, is a common but critical procurement error driven by misunderstanding their distinct handling and application profiles. Calcein is hydrophilic, membrane-impermeant, and suitable for direct use in aqueous buffers for extracellular applications or studies on permeabilized cells.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)] In contrast, Calcein AM is lipophilic, requires dissolution in an organic solvent like DMSO, and is used to label the cytoplasm of *intact, live* cells, as it requires intracellular esterases to become fluorescent.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] Choosing the wrong form leads to complete assay failure: Calcein cannot enter live cells for viability staining, and Calcein AM is ineffective for extracellular assays like vesicle leakage or membrane integrity tests.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)]
Calcein (CAS 1461-15-0) offers a distinct processability advantage over its common substitute, Calcein AM, due to its solubility in aqueous solutions. Technical datasheets specify that while Calcein is slightly soluble in water and readily soluble in basic aqueous solutions (e.g., 50 mg/mL in 1 M NaOH or 0.2 mg/mL in PBS at pH 7.2), Calcein AM is water-insoluble and requires anhydrous DMSO for stock solution preparation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)]
| Evidence Dimension | Solubility |
| Target Compound Data | Slightly soluble in water; soluble in aqueous buffers (e.g., PBS pH >6) and basic solutions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)] |
| Comparator Or Baseline | Calcein AM: Insoluble in water; requires an organic solvent like DMSO.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)] |
| Quantified Difference | Qualitative difference between aqueous vs. organic solvent requirement. |
| Conditions | Standard laboratory stock solution preparation. |
This eliminates the need for organic solvents in the final assay medium, which can have confounding physiological effects on cells and simplifies buffer preparation.
The primary differentiator between Calcein and Calcein AM is cell membrane permeability. Calcein is a hydrophilic, highly negatively charged molecule that cannot cross the membrane of intact cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)] In contrast, the non-fluorescent Calcein AM is lipophilic and readily enters live cells, where intracellular esterases cleave the AM groups, trapping the now-fluorescent and membrane-impermeant Calcein inside.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] This fundamental difference dictates their opposing roles: Calcein is used for extracellular assays or on compromised cells, while Calcein AM is exclusively for staining the cytoplasm of live, metabolically active cells.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE_A5Ktd8Ofd_D6FqGPgQ3U-bBIoCvT6zroOKTo3_FRAMpQ_3s5rU5cltsRne2f-dDH16tVL1dtjsQKoNxBfUdUzGcpN7HuVxrjupP-bSngEesHYUKnXJqlbLMFtTd96p4yxmzQa_Kex-Pg2vahuZtzuRljxgL)]
| Evidence Dimension | Live Cell Membrane Permeability |
| Target Compound Data | Impermeant; does not enter intact, live cells.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)] |
| Comparator Or Baseline | Calcein AM: Permeant; freely diffuses across intact cell membranes.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] |
| Quantified Difference | Binary functional difference (permeant vs. impermeant). |
| Conditions | Standard cell culture conditions. |
Selecting Calcein is the correct choice for assays measuring membrane integrity, liposome leakage, or gap junction communication, where an extracellular or membrane-impermeant probe is required.
Compared to its parent compound Fluorescein, Calcein offers superior fluorescence stability in environments with potential pH fluctuations. The fluorescence of Calcein is reported to be essentially independent of pH in the broad range of 6.5 to 12.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)] In contrast, the fluorescence of fluorescein and its derivatives like carboxyfluorescein is highly pH-dependent, with a pKa around 6.5, causing significant signal variation with minor acidification or alkalinization within the physiological range.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVkdfRfJvdYWD62gDc59U0Av_rAJL7htjLICSOWATfA9TeBU5jJOqkpacz2o596CdrjBp1_kDTZjEY-AUPmFBt_H54AjZduMyiF9GCV8O0uonIv77NIaRbgU660Sg1DsrRrPIWWcbvhfBpLdx6wWeU2vfbM4U7EoviC9NUHzJIw55fs8zH8z1YKFDTkNMk7WrEs_hDRe35NIx4yoWrx8mnOIo-IH7DwbwOQZI1UDaVay2LdYtVuQBHCtZUZ3UiQwI%3D)]
| Evidence Dimension | pH Range for Stable Fluorescence |
| Target Compound Data | Stable fluorescence from pH 6.5 to 12.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)] |
| Comparator Or Baseline | Fluorescein / Carboxyfluorescein: Highly pH-dependent fluorescence with a pKa of ~6.5.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVkdfRfJvdYWD62gDc59U0Av_rAJL7htjLICSOWATfA9TeBU5jJOqkpacz2o596CdrjBp1_kDTZjEY-AUPmFBt_H54AjZduMyiF9GCV8O0uonIv77NIaRbgU660Sg1DsrRrPIWWcbvhfBpLdx6wWeU2vfbM4U7EoviC9NUHzJIw55fs8zH8z1YKFDTkNMk7WrEs_hDRe35NIx4yoWrx8mnOIo-IH7DwbwOQZI1UDaVay2LdYtVuQBHCtZUZ3UiQwI%3D)] |
| Quantified Difference | Broad stable pH range vs. a narrow range centered around a physiological pKa. |
| Conditions | Aqueous buffer systems. |
For quantitative assays in biological systems where local pH can vary (e.g., cell culture medium, endosomal compartments), Calcein provides a more reliable and reproducible signal than fluorescein.
A key functional property of Calcein is the strong quenching of its fluorescence by specific metal ions, particularly Co²⁺, Ni²⁺, and Cu²⁺, at physiological pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)] This quenching is reversible and concentration-dependent, making Calcein an ideal probe for assays monitoring the integrity of membrane-enclosed compartments. For example, in liposome leakage or vesicle fusion assays, Calcein is encapsulated at self-quenching concentrations or co-encapsulated with a quencher like Co²⁺. Leakage or fusion leads to dilution and de-quenching, producing a measurable increase in fluorescence.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] This specific quenching mechanism is a designed feature not present in general-purpose fluorescent dyes like standard fluorescein.
| Evidence Dimension | Fluorescence Quenching by Co²⁺/Ni²⁺/Cu²⁺ |
| Target Compound Data | Strongly quenched at physiological pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)] |
| Comparator Or Baseline | General fluorescent dyes (e.g., fluorescein): Lack specific, strong quenching mechanisms by these particular ions. |
| Quantified Difference | Functional difference enabling specific assay designs (quenching vs. non-quenching). |
| Conditions | Vesicle leakage/fusion assays in buffered solutions. |
This property enables procurement for specialized assays, such as monitoring mitochondrial permeability transition pore (mPTP) opening or quantifying liposome stability, where other dyes would be unsuitable.
Calcein is the right choice for quantifying the integrity and permeability of artificial or biological vesicles. Its water solubility allows for efficient encapsulation, and its fluorescence quenching by ions like Co²⁺ provides a robust mechanism to measure leakage, where a release from the quencher-containing vesicle results in a direct increase in fluorescence.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)]
As a membrane-impermeant dye, Calcein serves as an effective marker for cells with compromised membranes. It can be used in the extracellular medium to identify dead or damaged cells that have lost membrane integrity, making it a valuable tool in cytotoxicity assays where membrane rupture is the endpoint.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)]
Due to its high negative charge and water solubility, Calcein is well-retained within cells after being introduced via microinjection. Its ability to pass through gap junctions but not cell membranes makes it a suitable tracer for visualizing and quantifying intercellular communication in contact-competent cell cultures.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)]
For quantitative measurements in biological samples where pH may not be strictly controlled or is expected to change, Calcein is a more reliable choice than pH-sensitive dyes like fluorescein. Its stable fluorescence across a broad physiological pH range (6.5-12) ensures that signal changes are due to the variable of interest, not pH artifacts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)]
Irritant